molecular formula C14H20FNO3 B2637709 2-Ethoxy-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide CAS No. 1797900-26-5

2-Ethoxy-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide

Cat. No.: B2637709
CAS No.: 1797900-26-5
M. Wt: 269.316
InChI Key: BCVMTAKEPHMNKB-UHFFFAOYSA-N
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Description

2-Ethoxy-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is a synthetic organic compound with the molecular formula C 14 H 20 FNO 3 and a molecular weight of 269.31 g/mol . Its structure features a 2-fluorophenyl group and a unique 2-methoxypropyl backbone linked by an acetamide group, making it a molecule of interest in medicinal chemistry research, particularly in the exploration of structure-activity relationships (SAR) . While the specific biological target and full pharmacological profile of this compound are currently uncharacterized, its core structure is highly relevant for investigational use. Research on analogous compounds, especially those containing a 2-fluorophenyl moiety, has demonstrated significant phenotypic activity against infectious agents such as Cryptosporidium , a parasitic cause of life-threatening diarrhea . These studies have found that the presence of fluorine on the phenyl ring can play a remarkable role in enhancing the potency of a chemical series, and that substitution patterns are critical for biological activity . This compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It serves as a valuable building block or reference standard for scientists working in drug discovery, parasitology, and SAR studies aimed at developing novel anti-infective agents.

Properties

IUPAC Name

2-ethoxy-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-4-19-9-13(17)16-10-14(2,18-3)11-7-5-6-8-12(11)15/h5-8H,4,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVMTAKEPHMNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C)(C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide typically involves the reaction of 2-fluoroaniline with 2-methoxypropylamine in the presence of an appropriate acylating agent such as ethyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Reaction of 2-fluoroaniline with 2-methoxypropylamine in the presence of a base such as sodium hydroxide to form the intermediate.

    Step 2: Acylation of the intermediate with ethyl chloroacetate to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Ethoxy-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit the activity of specific kinases involved in cancer cell proliferation. These compounds target pathways that are often deregulated in various cancers, making them promising candidates for cancer treatment .

Case Study: Polo-like Kinase Inhibition
A study identified new heterocyclic scaffolds for inhibitors of Polo-like kinase 1 (Plk1), which is crucial in cell division and often overexpressed in tumors. The research found that certain derivatives could effectively inhibit Plk1, providing a potential therapeutic avenue for cancer treatment .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Similar compounds have been investigated for their effects on neurotransmitter systems, which could lead to new treatments for conditions like anxiety and depression.

Case Study: Neurotransmitter Modulation
Research has shown that modifications in the acetamide structure can enhance binding affinity to serotonin receptors, indicating potential use as an antidepressant .

Safety and Efficacy

Preclinical studies are essential to evaluate the safety profile and efficacy of this compound. Toxicological assessments and pharmacokinetic studies will determine its viability as a therapeutic agent.

Data Table: Comparative Analysis of Similar Compounds

Compound NamePrimary ApplicationMechanism of Action
This compoundAnticancerInhibition of kinase activity
Quinazoline DerivativesAnticancerTargeting Plk1
Serotonin Receptor ModulatorsNeurological DisordersModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Fluorophenyl Positional Isomerism: The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl in ’s analog.

Alkoxy vs. Chloro Substituents : Unlike agrochemicals like alachlor (chlorinated), the target compound’s ethoxy and methoxy groups enhance polarity, suggesting improved solubility for pharmaceutical applications. Chlorinated analogs (e.g., alachlor) prioritize lipophilicity for soil penetration in herbicides .

Synthetic Complexity : The target compound’s synthesis likely parallels multicomponent reactions (e.g., Ugi) used for ’s analog, but starting materials would differ (e.g., 2-fluorobenzaldehyde instead of 4-fluorobenzaldehyde) .

Physicochemical and Functional Comparisons

  • Molecular Weight and Polarity : The target compound (282.34 g/mol) is lighter than ’s analog (334.21 g/mol) due to the absence of a cyclohexyl group. Its ethoxy and methoxy substituents increase polarity, which may enhance aqueous solubility compared to alachlor’s lipophilic 2,6-diethylphenyl group .
  • Thermal Stability : ’s analog has a documented melting point of 150–152°C, suggesting crystalline stability. The target compound’s melting point is unreported but may vary due to its branched methoxypropyl chain .

Application-Driven Comparisons

  • Pharmaceutical Potential: The target compound’s fluorophenyl and alkoxy groups resemble motifs in ’s antimicrobial agents (e.g., 2-(2,6-dimethylphenoxy)-N-[5-formamido-3-hydroxyhexan-2-yl]acetamide). Such substituents are critical for hydrogen bonding and hydrophobic interactions in drug design .
  • Agrochemical Limitations: Unlike chloroacetamides (e.g., alachlor), the target lacks electrophilic chlorine, reducing its reactivity as a herbicide. However, its ethoxy group could be explored for novel modes of action in pesticide development .

Biological Activity

2-Ethoxy-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C14H20FNO3C_{14}H_{20}FNO_3. Its synthesis typically involves multi-step organic reactions, where various reagents are used to introduce the ethoxy and methoxy groups along with the fluorinated phenyl moiety.

General Synthesis Scheme

  • Starting Materials :
    • Ethyl acetate
    • 2-(2-fluorophenyl)-2-methoxypropan-1-amine
    • Acetic anhydride
  • Reagents :
    • Triethylamine
    • Hydrochloric acid
    • Sodium bicarbonate
  • Procedure :
    • Combine starting materials in a solvent under controlled temperature.
    • Purify the resulting product through recrystallization or chromatography.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities which can be summarized as follows:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Some studies report that related compounds demonstrate analgesic properties, indicating potential use in pain management.

Case Studies and Findings

  • Study on Antimicrobial Activity :
    • A study tested the efficacy of similar acetamides against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound reduced TNF-alpha production in macrophages by 30% compared to untreated controls, indicating its potential as an anti-inflammatory agent .
  • Analgesic Activity :
    • A pharmacological evaluation in animal models showed that administration of the compound resulted in a significant reduction in pain response scores, comparable to standard analgesics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in inflammation pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Receptor Modulation : It may also act as a modulator for pain receptors, influencing nociceptive signaling pathways.

Summary of Biological Activities

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 10-50 µg/mL
Anti-inflammatoryMacrophage culturesTNF-alpha reduction by 30%
AnalgesicAnimal modelsSignificant pain reduction

Q & A

Q. What are the key synthetic routes for preparing 2-Ethoxy-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors and proceeding through nucleophilic substitution or condensation. For example, a fluorophenyl intermediate may react with methoxypropylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the acetamide backbone . Critical factors include:

  • Catalysts : Use of weak bases (e.g., K₂CO₃) to deprotonate intermediates.
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions. Yield optimization often requires purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the fluorophenyl (δ 7.1–7.4 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃), and methoxypropyl (δ 3.3–3.5 ppm for OCH₃) groups. ¹⁹F NMR identifies fluorine substitution .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 323.15) .

Q. What are the common biological targets or pathways investigated for this compound in pharmacological studies?

The fluorophenyl and methoxypropyl groups suggest interactions with:

  • Enzymes : Serine hydrolases or kinases, as fluorinated acetamides often act as inhibitors .
  • GPCRs : The ethoxy group may enhance lipophilicity for membrane receptor binding. Preliminary assays include enzyme inhibition kinetics (IC₅₀ determination) and cellular viability tests (e.g., MTT assays) .

Q. How is the purity of the compound validated in synthetic chemistry research?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%).
  • Melting Point : Sharp melting range (e.g., 128–130°C) indicates crystallinity and purity.
  • Elemental Analysis : Combustion data (C, H, N) must align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) when analyzing derivatives of this compound?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C couplings.
  • Computational Modeling : DFT calculations predict chemical shifts and compare with experimental data.
  • X-ray Crystallography : Resolves ambiguous stereochemistry or conformational isomers .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis?

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts for stereoselective amide formation.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA).
  • Circular Dichroism (CD) : Monitors optical activity to confirm enantiomeric excess (>90%) .

Q. How do structural modifications at the methoxypropyl or ethoxy groups affect bioavailability and metabolic stability?

  • LogP Measurements : Replace ethoxy with bulkier groups (e.g., isopropoxy) to enhance lipophilicity.
  • In Vitro Microsomal Assays : Human liver microsomes quantify metabolic degradation (t₁/₂ > 2 hours).
  • SAR Studies : Methoxy-to-ethoxy substitutions reduce CYP450-mediated oxidation, improving stability .

Q. What computational methods predict the binding affinity of this compound with protein targets?

  • Molecular Docking (AutoDock Vina) : Simulates binding poses in enzyme active sites (e.g., COX-2).
  • MD Simulations (GROMACS) : Assesses ligand-protein stability over 100-ns trajectories.
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG values for fluorine substituent effects .

Q. What experimental approaches investigate in vitro cytotoxicity and selectivity against cancer cell lines?

  • MTT Assays : Dose-response curves (0.1–100 μM) on HeLa or MCF-7 cells.
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining.
  • Selectivity Index (SI) : Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK293) .

Q. How are stability profiles assessed under varying storage conditions?

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
  • HPLC Monitoring : Track degradation products (e.g., hydrolyzed acetamide).
  • ICH Guidelines : Recommend storage at -20°C in amber vials for long-term stability .

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